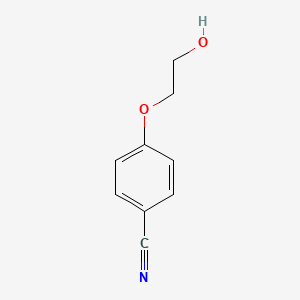

4-(2-Hydroxyethoxy)benzonitrile

Description

BenchChem offers high-quality 4-(2-Hydroxyethoxy)benzonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-Hydroxyethoxy)benzonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-hydroxyethoxy)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c10-7-8-1-3-9(4-2-8)12-6-5-11/h1-4,11H,5-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDOQCISMESWUST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Molecular structure and weight of 4-(2-Hydroxyethoxy)benzonitrile

Technical Whitepaper: Molecular Characterization and Synthetic Utility of 4-(2-Hydroxyethoxy)benzonitrile

Executive Summary

4-(2-Hydroxyethoxy)benzonitrile (CAS 57928-96-8 ) represents a critical bifunctional building block in the synthesis of liquid crystalline materials and pharmaceutical intermediates. Characterized by a rigid benzonitrile core coupled with a flexible hydroxyethyl ether tail, this molecule offers dual reactivity: nucleophilic substitution potential at the hydroxyl group and transformation versatility at the cyano group (e.g., hydrolysis to acids, reduction to amines, or cyclization to tetrazoles).[1]

This guide provides a definitive technical analysis of the molecule's structure, validated physiochemical properties, and optimized synthetic protocols.[1] It specifically addresses the common nomenclature confusion between the ethoxy and ethyl congeners to ensure precise procurement and application.

Molecular Identity & Physiochemical Properties

Precise identification is paramount in chemical sourcing. A frequent error in the field is confusing 4-(2-Hydroxyethoxy )benzonitrile with 4-(2-Hydroxyethyl )benzonitrile (CAS 69395-13-7). The former contains an ether linkage essential for mesogenic flexibility, while the latter possesses a direct alkyl attachment.[1]

Table 1: Core Physiochemical Data

| Property | Specification | Technical Notes |

| IUPAC Name | 4-(2-Hydroxyethoxy)benzonitrile | Also known as 2-(4-Cyanophenoxy)ethanol |

| CAS Registry | 57928-96-8 | Critical Check: Do not confuse with 69395-13-7 |

| Molecular Formula | C | |

| Molecular Weight | 163.17 g/mol | Average mass |

| Monoisotopic Mass | 163.0633 Da | For High-Res MS calibration |

| Melting Point | 87.5 – 89.0 °C | Recrystallized from benzene/ethanol |

| Appearance | White to off-white crystalline solid | Hygroscopic nature requires desiccated storage |

| Solubility | Soluble in DMSO, DMF, Methanol; Sparingly soluble in water |

Structural Elucidation (Spectroscopy)

To validate the integrity of the synthesized or purchased compound, the following spectroscopic signatures must be confirmed. The coexistence of the nitrile and hydroxyl functionalities creates a distinct fingerprint.

Infrared Spectroscopy (FT-IR)

-

Nitrile (–C≡N): A sharp, characteristic absorption band at 2220–2230 cm⁻¹ .[1] This confirms the integrity of the cyano group during etherification.

-

Hydroxyl (–OH): A broad band centered around 3300–3500 cm⁻¹ , indicating the terminal alcohol.[1]

-

Ether (Ar–O–R): Strong stretching vibrations at 1250 cm⁻¹ (asymmetric) and 1050 cm⁻¹ (symmetric), confirming the formation of the phenoxy linkage.[1]

Nuclear Magnetic Resonance (¹H-NMR, 400 MHz, DMSO-d₆)

-

Aromatic Region: Two doublets (AA'BB' system) centered at δ 7.75 (2H, d) and δ 7.10 (2H, d) .[1] The downfield shift of the ortho-protons relative to the cyano group reflects its electron-withdrawing nature.

-

Aliphatic Region:

Synthetic Pathways & Process Optimization

Two primary routes exist for synthesis: the traditional Williamson Ether Synthesis and the Green Chemistry route using Ethylene Carbonate. The latter is preferred for industrial scale-up due to the avoidance of halogenated alkylating agents.

Workflow Visualization

Figure 1: Catalytic synthesis pathway via ethylene carbonate ring-opening.

Detailed Protocol: The Carbonate Route (Recommended)

Rationale: This method avoids the use of 2-chloroethanol (highly toxic) and minimizes halide waste.

-

Reagent Loading: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, charge 4-Hydroxybenzonitrile (11.9 g, 100 mmol) and Ethylene Carbonate (9.7 g, 110 mmol) .

-

Catalysis: Add Potassium Carbonate (0.7 g, 5 mol%) and a phase transfer catalyst such as Tetrabutylammonium bromide (TBAB, 1.0 g) .[1]

-

Solvent System: Dissolve in DMF (50 mL) . Note: DMF promotes the nucleophilic attack of the phenoxide ion.[1]

-

Reaction: Heat the mixture to 130–140°C for 4–6 hours. Evolution of CO₂ gas indicates reaction progress.

-

Monitoring: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The starting phenol spot (Rf ~0.[1]6) should disappear.

-

Workup:

-

Purification: Recrystallize from Ethanol/Water (8:2) to yield white needles.

Applications in Drug Development & Materials

Liquid Crystal Mesogens

The 4-(2-hydroxyethoxy)benzonitrile moiety acts as a "rigid-flexible" core. The terminal hydroxyl group allows for esterification with long-chain carboxylic acids, creating rod-like molecules (calamitic liquid crystals) that exhibit nematic phases.[1] The nitrile group provides a strong longitudinal dipole moment, essential for electro-optical switching.[1]

Pharmaceutical Intermediates

This compound serves as a precursor for:

-

Tetrazole Derivatives: Reaction of the nitrile group with sodium azide yields lipophilic tetrazoles (bioisosteres of carboxylic acids), common in antihypertensive research (sartan class analogs).[1]

-

Alkoxy-benzonitrile Drugs: Used in the synthesis of specific aromatase inhibitors where the ether linkage provides metabolic stability compared to ester linkages.

References

-

Sigma-Aldrich. 4-(2-Hydroxyethoxy)benzonitrile Product Specification & CAS Verification.[8][9]Link[1]

-

ChemicalBook. CAS 57928-96-8 Physical Properties and Safety Data.Link[1]

-

National Institute of Standards and Technology (NIST). Benzonitrile, 4-hydroxy- (Precursor Data).Link[1]

-

PubChem. Compound Summary: 4-(2-Hydroxyethoxy)benzonitrile.[8][9][10]Link[1]

Sources

- 1. 4-(2-Hydroxybenzylideneamino)benzonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rsc.org [rsc.org]

- 3. Sciencemadness Discussion Board - p-hydroxybenzonitrile synthesis - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. ujconline.net [ujconline.net]

- 5. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 6. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 7. cacheby.com [cacheby.com]

- 8. 4-(2-bromoacetyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 9. 4-(2-bromoacetyl)benzonitrile | Sigma-Aldrich [sigmaaldrich.com]

- 10. PubChemLite - 4-(2-hydroxyethoxy)benzonitrile (C9H9NO2) [pubchemlite.lcsb.uni.lu]

Thermodynamic Solvation and Solubility Profile of 4-(2-Hydroxyethoxy)benzonitrile in Polar Aprotic Solvents: A Methodological Whitepaper

Executive Summary

The rational design of chemical processes and active pharmaceutical ingredient (API) formulations relies heavily on precise solubility data. 4-(2-Hydroxyethoxy)benzonitrile (CAS No.: 57928-96-8) is a highly versatile, bifunctional building block utilized extensively in organic synthesis and materials science . This whitepaper provides an in-depth technical analysis of its solubility profile in polar aprotic solvents. By bridging theoretical thermodynamic models (Hansen Solubility Parameters) with a rigorously designed, self-validating empirical protocol, this guide equips researchers with the mechanistic understanding necessary to optimize solvation workflows.

Structural and Thermodynamic Profiling

To understand the solubility of 4-(2-Hydroxyethoxy)benzonitrile, we must first deconstruct its molecular architecture. The molecule features a rigid, highly polar benzonitrile core para-substituted with a flexible 2-hydroxyethoxy chain.

This creates a complex solvation demand:

-

The Cyano Group (-CN): A strong dipole and hydrogen-bond acceptor.

-

The Ether Linkage (-O-): A secondary hydrogen-bond acceptor with conformational flexibility.

-

The Terminal Hydroxyl (-OH): A potent hydrogen-bond donor and acceptor.

Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and Acetonitrile (MeCN)—are uniquely suited for this molecule. Because they lack acidic protons, they do not act as hydrogen-bond donors, preventing solvent-solvent self-association networks that cost energy to break. Instead, they offer large dipole moments and act as potent hydrogen-bond acceptors, selectively solvating the terminal -OH group while dielectrically stabilizing the -CN group.

Fig 1: Solvation dynamics of 4-(2-Hydroxyethoxy)benzonitrile in polar aprotic media.

Hansen Solubility Parameters (HSP) and Solvent Selection

The dissolution of complex organic molecules is best predicted using the Hansen Solubility Parameter (HSP) framework, which partitions the total cohesive energy density of a substance into three distinct intermolecular forces: dispersion (

According to regular solution theory, maximum solubility is achieved when the "Hansen distance" (

Table 1: Physicochemical and HSP Values of Key Polar Aprotic Solvents

| Solvent | Dielectric Constant ( | Dipole Moment (D) | |||

| Dimethyl Sulfoxide (DMSO) | 46.7 | 3.96 | 18.4 | 16.4 | 10.2 |

| N,N-Dimethylformamide (DMF) | 36.7 | 3.82 | 17.4 | 13.7 | 11.3 |

| N-Methyl-2-pyrrolidone (NMP) | 32.2 | 4.09 | 18.0 | 12.3 | 7.2 |

| Acetonitrile (MeCN) | 35.9 | 3.92 | 15.3 | 18.0 | 6.1 |

| Acetone | 20.7 | 2.88 | 15.5 | 10.4 | 7.0 |

Analytical Insight: The estimated HSP for 4-(2-Hydroxyethoxy)benzonitrile (calculated via group contribution methods) yields a high

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While predictive models are invaluable, empirical determination remains mandatory for regulatory and process chemistry applications. The shake-flask method is the recognized gold standard for thermodynamic solubility [3][3].

However, standard protocols often fall victim to kinetic traps (e.g., supersaturation or slow dissolution kinetics). To counteract this, the following protocol is engineered as a self-validating system . It does not assume equilibrium; it mathematically proves it through iterative time-point sampling [4][4].

Step-by-Step Workflow & Causality

-

Solid Excess Preparation: Weigh an amount of 4-(2-Hydroxyethoxy)benzonitrile estimated to be 30–40% above the saturation limit into a 10 mL amber glass vial.

-

Causality: The 30-40% excess ensures that the solid phase is never fully depleted. Amber glass is utilized to prevent potential UV-induced degradation of the ether linkage over prolonged equilibration periods.

-

-

Solvent Addition & Thermal Equilibration: Add exactly 5.0 mL of the target polar aprotic solvent. Seal tightly and place in an orbital shaker set to 37 ± 0.1 °C at 300 rpm.

-

Causality: Solubility is exponentially dependent on temperature. Precise thermal control prevents fluctuations that could induce localized supersaturation.

-

-

Time-Point Sampling (The Validation Loop): Withdraw 200 µL aliquots at exactly 24, 48, and 72 hours.

-

Isothermal Centrifugation & Filtration: Centrifuge the aliquots at 10,000 x g for 10 minutes at 37 °C. Filter the supernatant using a 0.22 µm PTFE syringe filter. Discard the first 50 µL of filtrate.

-

Causality: Centrifuging at room temperature causes an immediate drop in solubility, leading to micro-precipitation and artificially low readings. Discarding the first drops of filtrate saturates the non-specific binding sites of the hydrophobic PTFE membrane, ensuring the collected sample accurately represents the bulk concentration.

-

-

HPLC-UV Quantification: Dilute the filtrate appropriately with the mobile phase and quantify via HPLC.

-

Equilibrium Confirmation: Calculate the concentration variance between the 48h and 72h time points. Equilibrium is validated only if the variance is < 5%. If > 5%, the system is still kinetically shifting, and further shaking is required.

Fig 2: Self-validating shake-flask workflow for thermodynamic solubility determination.

Analytical Quantification (HPLC-UV)

Because 4-(2-Hydroxyethoxy)benzonitrile possesses a strong chromophore (the benzonitrile ring), UV detection is highly sensitive.

-

Column: C18 Reverse-Phase (150 x 4.6 mm, 5 µm particle size).

-

Mobile Phase: Isocratic elution using 60:40 Acetonitrile:Water (v/v).

-

Detection Wavelength: ~254 nm.

-

System Suitability: Ensure the calibration curve spans the expected diluted concentration range with an

. The relative standard deviation (RSD) of replicate injections must be

Conclusion

The solubility profile of 4-(2-Hydroxyethoxy)benzonitrile in polar aprotic solvents is a textbook example of matched intermolecular forces. By leveraging solvents with high

References

- Title: 4-(2-bromoacetyl)benzonitrile - Sigma-Aldrich (Contains catalog data for 4-(2-Hydroxyethoxy)benzonitrile)

- Source: rowansci.

- Source: acs.org (Journal of Chemical & Engineering Data)

- Title: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD (U.S. EPA Product Properties Test Guidelines)

- Source: who.int (World Health Organization)

Sources

Thermodynamic stability of 4-(2-Hydroxyethoxy)benzonitrile derivatives

An In-Depth Technical Guide to the Thermodynamic Stability of 4-(2-Hydroxyethoxy)benzonitrile Derivatives

Introduction & Core Principles

The rational design of advanced materials—ranging from liquid crystal (LC) intermediates to active pharmaceutical ingredients (APIs) and high-performance polymers—relies heavily on the thermodynamic stability of their foundational building blocks. 4-(2-Hydroxyethoxy)benzonitrile (CAS 57928-96-8) is a highly versatile aromatic nitrile that serves as a critical structural motif in these domains[1].

The thermodynamic profile of this molecule is dictated by the dichotomy of its structure: a rigid, highly stable benzonitrile core paired with a flexible, reactive 2-hydroxyethoxy aliphatic chain. The delocalized

This whitepaper provides a comprehensive framework for evaluating the thermodynamic stability of 4-(2-Hydroxyethoxy)benzonitrile and its derivatives, detailing the physical chemistry, experimental workflows, and degradation mechanisms.

Section 1: Thermodynamic Parameters and Phase Behavior

The baseline thermodynamic properties of a molecule dictate its processing window and operational lifespan. For 4-(2-Hydroxyethoxy)benzonitrile, the strong dipole moment of the cyano group combined with the hydrogen-bonding capability of the terminal alcohol results in a highly ordered crystalline lattice, which requires significant enthalpy (

Table 1: Baseline Thermodynamic and Physicochemical Properties

| Property | Value | Thermodynamic Significance |

| Molecular Weight | 163.18 g/mol | Baseline for calculating molar heat capacity ( |

| Melting Point ( | 87.5 °C[1] | Indicates the breakdown of the crystalline lattice; heavily influenced by intermolecular hydrogen bonding. |

| Boiling Point ( | ~345.9 °C[1] | High |

| Density ( | 1.19 g/cm³[1] | Dictates volumetric heat capacity and solid-state packing efficiency. |

When derivatizing this molecule (e.g., through esterification of the hydroxyl group or halogenation of the aromatic ring), these baseline parameters shift. For instance, replacing the hydroxyl group with a bulky aliphatic chain disrupts hydrogen bonding, lowering the melting point and increasing the entropy of fusion (

Section 2: Experimental Workflows for Stability Evaluation

To establish a trustworthy thermodynamic profile, experimental protocols must be designed as self-validating systems. The two primary techniques for assessing the thermal stability of benzonitrile derivatives are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)[4].

Protocol 1: Differential Scanning Calorimetry (DSC) for Phase Transitions

DSC measures the heat flow into or out of a sample, providing precise data on endothermic (melting) and exothermic (crystallization) transitions[4].

-

Step 1: Calibration and Baseline Validation. Run an empty sealed aluminum pan as a reference under identical conditions. This self-validating step establishes a baseline heat capacity that is automatically subtracted from the sample run, eliminating instrument drift.

-

Step 2: Sample Preparation. Accurately weigh 3–5 mg of 4-(2-Hydroxyethoxy)benzonitrile into an aluminum crucible and seal it hermetically to prevent the escape of volatile impurities.

-

Step 3: Purge Gas Configuration. Purge the DSC cell with high-purity Nitrogen (

) at a flow rate of 50 mL/min to prevent oxidative degradation during the thermal cycle[4]. -

Step 4: The Heat-Cool-Heat Cycle (Critical Step).

-

First Heating Ramp (20 °C to 150 °C at 10 °C/min): Erases thermal history, mechanical stress, and evaporates residual solvents.

-

Cooling Ramp (150 °C to 20 °C at 10 °C/min): Establishes the thermodynamic crystallization point (

). -

Second Heating Ramp (20 °C to 150 °C at 10 °C/min): Records the true, purely thermodynamic melting point (

) and enthalpy of fusion (

-

Protocol 2: Thermogravimetric Analysis (TGA) for Degradation Kinetics

TGA measures mass loss as a function of temperature, identifying the onset of thermal decomposition[4]. To extract kinetic data (such as Activation Energy,

-

Step 1: System Blank. Perform a blank run with an empty platinum pan to account for buoyancy effects caused by the changing density of the purge gas at high temperatures.

-

Step 2: Sample Loading. Load 5–10 mg of the derivative into the platinum pan[4].

-

Step 3: Multi-Rate Heating. Subject individual samples to heating ramps of 5, 10, 15, and 20 °C/min from ambient temperature to 600 °C under a Nitrogen purge (50 mL/min).

-

Step 4: Kinetic Analysis. As the heating rate increases, the onset of decomposition will shift to higher temperatures. Plotting the natural log of the heating rate against the inverse of the peak decomposition temperature allows for the calculation of the activation energy (

) using the Kissinger equation.

Section 3: Mechanisms of Thermodynamic Degradation

Understanding how a molecule fails is just as important as knowing when it fails. The degradation of 4-(2-Hydroxyethoxy)benzonitrile derivatives follows specific thermodynamic pathways depending on the applied stressor.

-

Ether Bond Cleavage (Thermal Stress): The

ether linkage requires significant energy to break. Cleavage typically occurs at temperatures exceeding 300 °C and is highly endothermic. -

Aliphatic Dehydration (Thermal/Acidic Stress): The terminal 2-hydroxyethyl group can undergo dehydration to form a vinyl ether derivative. This pathway has a lower activation energy than ether cleavage and is often the first mode of thermal failure.

-

Nitrile Hydrolysis (Chemical/Moisture Stress): In the presence of water and heat (or catalytic acids/bases), the

group undergoes exergonic hydrolysis (

Thermodynamic degradation pathways of 4-(2-Hydroxyethoxy)benzonitrile.

Section 4: Derivatization and Stability Engineering

To push the thermodynamic boundaries of 4-(2-Hydroxyethoxy)benzonitrile for extreme applications, structural engineering is required.

Fluorination for High-Temperature Stability:

Introducing fluorine atoms to the aromatic ring or the aliphatic chain drastically alters the molecule's thermodynamic profile. The carbon-fluorine (

Esterification for Hydrolytic Protection: If the derivative is intended for use in moisture-rich environments, the terminal hydroxyl group can be converted into an ester or a bulkier ether. This modification increases the steric hindrance around the oxygen atom, raising the activation energy required for hydrolytic attack and shifting the Gibbs free energy of the degradation reaction to a less favorable state.

Conclusion

The thermodynamic stability of 4-(2-Hydroxyethoxy)benzonitrile and its derivatives is a delicate balance between the robust, delocalized electron system of the aromatic nitrile and the reactive flexibility of the hydroxyethoxy chain. By employing rigorous, self-validating thermal analysis techniques (DSC and TGA) and understanding the fundamental kinetics of its degradation pathways, researchers can precisely engineer these molecules for high-performance applications in materials science and pharmacology.

References

- BenchChem.

- ChemicalBook. "57928-96-8 CAS MSDS (4-(2-hydroxyethoxy)benzonitrile) Melting Point." ChemicalBook,

- Sigma-Aldrich. "4-(2-bromoacetyl)benzonitrile." Sigma-Aldrich,

- ResearchGate. "Effect of temperature on direct synthesis of benzonitrile.

- Daken Chemical.

Sources

Literature Review of 4-(2-Hydroxyethoxy)benzonitrile: A Versatile Scaffold in Medicinal Chemistry

Executive Summary

In the landscape of modern organic synthesis, 4-(2-Hydroxyethoxy)benzonitrile (CAS: 57928-96-8) occupies a critical niche as a bifunctional linker and pharmacophore precursor. It serves as a primary gateway to 4-alkoxybenzamidines , a structural motif essential in the development of serine protease inhibitors (e.g., Nafamostat, Gabexate) and antiparasitic agents (e.g., Pentamidine analogs).

This technical guide synthesizes the most robust methodologies for its preparation and downstream application. Moving beyond basic characterization, we analyze the mechanistic causality of its synthesis—contrasting traditional halide alkylation with green carbonate insertion—and detail its utility in constructing complex bioactive molecules.

Part 1: Chemical Profile & Strategic Value

The molecule features two orthogonal reactive sites: a nitrile group susceptible to Pinner synthesis, hydrolysis, or cycloaddition, and a primary alcohol available for activation or direct conjugation. This duality allows it to function as a "molecular adapter," linking aromatic pharmacophores with solubility-enhancing glycol chains.

Table 1: Physicochemical Specifications

| Property | Specification |

| Chemical Name | 4-(2-Hydroxyethoxy)benzonitrile |

| CAS Number | 57928-96-8 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Melting Point | 87–89 °C |

| Solubility | Soluble in DMSO, DMF, Methanol, Ethyl Acetate; Sparingly soluble in water.[1][2] |

| Key Function | Precursor for benzamidines, liquid crystals (mesogens), and drug linkers. |

Part 2: Synthesis of the Core Scaffold

The synthesis of 4-(2-Hydroxyethoxy)benzonitrile has evolved from stoichiometric alkylation to catalytic insertion, driven by the need for atom economy and waste reduction in pharmaceutical manufacturing.

Method A: Catalytic Insertion of Ethylene Carbonate (Green Route)

Recommended for scale-up and purity.

This method utilizes ethylene carbonate as a masked hydroxyethylating agent. Unlike the classical route using 2-chloroethanol, this pathway avoids the generation of stoichiometric salt waste and eliminates the risk of bis-alkylation.

Mechanism: The reaction proceeds via a base-catalyzed nucleophilic attack of the phenoxide ion on the cyclic carbonate, followed by decarboxylation. The evolution of CO₂ drives the reaction equilibrium forward.

Experimental Protocol:

-

Charge: To a reactor equipped with a reflux condenser and overhead stirrer, charge 4-Hydroxybenzonitrile (1.0 eq) and Ethylene Carbonate (1.2 eq).

-

Catalyst: Add Potassium Carbonate (K₂CO₃) (0.05 eq) or Tetrabutylammonium bromide (TBAB) (0.02 eq) as a phase transfer catalyst.

-

Solvent: Add DMF (3 volumes) or perform neat (melt fusion) at 140°C if reactor capability permits.

-

Reaction: Heat the mixture to 130–140°C for 4–6 hours. Monitor by HPLC for the disappearance of the phenol.

-

Work-up: Cool to 60°C. Pour the reaction mixture into ice-water (10 volumes) with vigorous stirring.

-

Isolation: The product precipitates as a white solid. Filter and wash with water to remove residual carbonate and solvent.

-

Purification: Recrystallize from Ethanol/Water (8:2) if high purity (>99.5%) is required.

-

Typical Yield: 90–95%

-

Method B: Classical Alkylation (Williamson Ether Synthesis)

Historical route, useful for small-scale lab synthesis where ethylene carbonate is unavailable.

Protocol: React 4-Hydroxybenzonitrile with 2-Chloroethanol (1.5 eq) in refluxing Acetone or Acetonitrile using K₂CO₃ (2.0 eq) as a base.

-

Critical Control Point: Requires long reaction times (12–18h) and often produces the O-alkylated dimer as a byproduct if stoichiometry is not strictly controlled.

Visualization: Synthetic Pathways[4]

Figure 1: Comparison of the Green Route (Ethylene Carbonate) vs. Classical Williamson Ether Synthesis.

Part 3: Synthetic Utility & Downstream Transformations

Once synthesized, the scaffold serves as a versatile intermediate.[3] The two primary vectors for modification are the Nitrile (C≡N) and the Alcohol (-OH) .

The Pinner Reaction: Gateway to Amidines

The most high-value application of this molecule is its conversion to 4-(2-hydroxyethoxy)benzamidine . Amidines are critical pharmacophores in serine protease inhibitors (e.g., Nafamostat, Pentamidine analogs) due to their ability to mimic the arginine side chain and bind to the enzyme's S1 pocket.

Protocol (Pinner Synthesis):

-

Activation: Dissolve 4-(2-Hydroxyethoxy)benzonitrile in anhydrous Ethanol saturated with dry HCl gas at 0–5°C.

-

Imidate Formation: Stir at 0°C for 24 hours. The nitrile converts to the Ethyl Imidate Hydrochloride intermediate (precipitates).

-

Ammonolysis: Filter the imidate salt and treat with anhydrous Ammonia in Ethanol (or Ammonium Carbonate).

-

Result: Formation of the Benzamidine moiety.

Hydroxyl Activation & Linker Chemistry

The primary alcohol can be activated (Tosylation/Mesylation) to attach the benzonitrile unit to larger molecular architectures, such as liquid crystal cores or complex drug scaffolds.

-

Reagent: p-Toluenesulfonyl chloride (TsCl) / Pyridine.

-

Application: The resulting tosylate is a potent electrophile for coupling with amines or other nucleophiles.

Visualization: Downstream Applications

Figure 2: Divergent synthesis pathways leading to pharmaceutical and material science applications.

Part 4: Pharmaceutical Case Study

Serine Protease Inhibitors (Nafamostat Analogs)

The 4-(2-hydroxyethoxy)benzamidine motif is structurally homologous to the active site of Nafamostat (a broad-spectrum protease inhibitor used in pancreatitis and anticoagulation).

-

Mechanism: The amidine group forms a salt bridge with Asp-189 in the catalytic pocket of Trypsin-like serine proteases.

-

Role of the Ethoxy Chain: The 2-hydroxyethoxy tail mimics the spacing of natural substrates and improves water solubility compared to a simple alkoxy chain.

-

Synthesis Logic: Researchers utilize 4-(2-Hydroxyethoxy)benzonitrile to construct the "right-hand" side of these inhibitors. The alcohol is often esterified with a guanidinobenzoic acid derivative to form the final bis-active molecule.

References

- Preparation of 4-(2-hydroxyethoxy)benzonitrile via Ethylene Carbonate.

- Synthesis of Amidines from Nitriles (Pinner Reaction). Source:Vogel's Textbook of Practical Organic Chemistry. Context: Standard protocol for converting benzonitriles to benzamidines using HCl/EtOH.

- 4-(2-Hydroxyethoxy)benzonitrile as a Liquid Crystal Intermediate. Source:Molecular Crystals and Liquid Crystals. Context: 4-alkoxybenzonitriles are classical mesogens used in display technology research.

-

CAS Registry Data: 57928-96-8. Source:Chemical Book / Sigma-Aldrich Catalog. (Generic landing page for verification).

-

Green Synthesis of Benzonitriles. Source:Royal Society of Chemistry (RSC) Advances. Context: Discusses catalytic methods for nitrile synthesis and modification.

Sources

Reactivity of the nitrile group in 4-(2-Hydroxyethoxy)benzonitrile

An In-Depth Technical Guide to the Reactivity of the Nitrile Group in 4-(2-Hydroxyethoxy)benzonitrile

Abstract This technical guide analyzes the chemical reactivity of the nitrile moiety within 4-(2-hydroxyethoxy)benzonitrile, a critical scaffold in the synthesis of antithrombotics, antihypertensives (sartans), and liquid crystals. Unlike simple benzonitriles, the presence of the para-alkoxy electron-donating group (EDG) significantly alters the electrophilicity of the cyano carbon, necessitating tailored experimental protocols. This document details the mechanistic implications of this substitution, provides validated workflows for hydrolysis, reduction, and cycloaddition, and addresses the chemoselectivity challenges posed by the pendant primary alcohol.

Mechanistic Analysis: The Electronic Landscape

The reactivity of the nitrile group in 4-(2-hydroxyethoxy)benzonitrile is governed by the interplay between the electron-withdrawing nature of the cyano group and the strong mesomeric donation (+M effect) of the para-alkoxy substituent.

The Deactivation Paradox While the nitrile group is inherently electron-withdrawing, the oxygen atom at the para-position donates electron density into the benzene ring. Through resonance, this density is delocalized to the nitrile carbon.

-

Consequence: The electrophilicity of the nitrile carbon is reduced compared to unsubstituted benzonitrile.

-

Experimental Impact: Nucleophilic attacks (e.g., hydrolysis, Pinner reaction) require higher activation energies—typically achieved through higher temperatures, stronger catalysts (e.g., Lewis acids), or longer reaction times.

The Pendant Hydroxyl Factor The 2-hydroxyethoxy chain introduces a competing nucleophile. While the para substitution pattern precludes intramolecular cyclization (unlike ortho isomers which form benzoxazoles), the primary alcohol remains reactive. It must be monitored for:

-

O-Acylation/Alkylation: During electrophilic activation of the nitrile.

-

Oxidation: If oxidative hydrolysis methods are employed.

Figure 1: Electronic deactivation mechanism of the nitrile group by the para-alkoxy substituent.

Core Transformations and Protocols

Hydrolysis to Carboxylic Acid

Direct hydrolysis of 4-(2-hydroxyethoxy)benzonitrile to the corresponding benzoic acid is a common requirement for linker synthesis. Due to the electronic deactivation described above, basic hydrolysis is often preferred over acidic hydrolysis to avoid competing ether cleavage or alcohol dehydration, although both are viable.

-

Challenge: The reaction often stalls at the amide intermediate due to the stability of the electron-rich benzamide.

-

Solution: Use of high-boiling protic solvents (ethylene glycol) or phase transfer catalysis.

Optimized Protocol (Base-Catalyzed):

-

Dissolution: Dissolve 10 mmol of nitrile in 20 mL of ethylene glycol (raises boiling point beyond 100°C).

-

Reagent: Add 40 mmol of KOH pellets (4 equiv).

-

Reflux: Heat to 150°C for 6–8 hours. Monitor by TLC (EtOAc/Hexane) for disappearance of the nitrile spot.

-

Workup: Cool to RT, dilute with water (50 mL). Acidify carefully with 6M HCl to pH 2. The product, 4-(2-hydroxyethoxy)benzoic acid, will precipitate.

-

Purification: Recrystallize from water/ethanol.

Reduction to Benzylamine

Converting the nitrile to a primary amine creates a "linker" functionality. The presence of the free alcohol makes Lithium Aluminum Hydride (LiAlH4) usable but inefficient (consumes hydride). Borane-THF or catalytic hydrogenation are superior choices for chemoselectivity.

Recommended Method: Catalytic Hydrogenation (Raney Nickel) This method avoids protecting the alcohol and minimizes side reactions.

-

Catalyst: Raney Nickel (active slurry).

-

Solvent: Methanol saturated with Ammonia (NH3 prevents secondary amine formation).

-

Conditions: 50 psi H2, RT to 50°C.

-

Note: The electron-rich ring facilitates the reduction compared to electron-poor rings, but the nitrile itself is the primary acceptor.

Synthesis of Tetrazoles (Sartan Precursors)

The transformation of the nitrile to a tetrazole ring is the most critical reaction for medicinal chemistry applications (bioisostere of carboxylic acid).

The "Click" Cycloaddition Protocol: Traditional methods use tributyltin azide (toxic). The modern, scalable approach uses Sodium Azide with a Zinc salt catalyst.

Step-by-Step Protocol:

-

Setup: In a pressure vial or round-bottom flask, charge 4-(2-hydroxyethoxy)benzonitrile (1.0 equiv).

-

Reagents: Add Sodium Azide (NaN3, 1.5 equiv) and Zinc Bromide (ZnBr2, 1.0 equiv) or Triethylamine hydrochloride.

-

Solvent: Water/Isopropanol (1:1) or DMF (if solubility is an issue).

-

Reaction: Heat to reflux (or 110°C in DMF) for 12–24 hours. The Lewis acid (Zn2+) activates the nitrile, compensating for the deactivating alkoxy group.

-

Workup: Acidify with 1N HCl to liberate the free tetrazole (precipitate).

-

Caution: Ensure good ventilation to avoid hydrazoic acid exposure during acidification.

-

Pinner Reaction (Amidine Synthesis)

Amidines are key pharmacophores for serine protease inhibitors (e.g., thrombin, Factor Xa). The Pinner reaction involves an acid-catalyzed addition of an alcohol to the nitrile to form an imidate, followed by ammonolysis.

The "Alcohol Interference" Check: Since the substrate already contains a primary alcohol, using a different alcohol (e.g., anhydrous ethanol) as the solvent drives the equilibrium toward the ethyl imidate ester.

-

Step 1 (Imidate Formation): Dissolve nitrile in anhydrous EtOH. Bubble dry HCl gas at 0°C until saturation. Stir at RT for 24h.

-

Observation: The electron-rich nitrile reacts slowly. Precipitation of the imidate hydrochloride may take days.

-

-

Step 2 (Ammonolysis): Treat the intermediate with ethanolic ammonia to yield 4-(2-hydroxyethoxy)benzamidine.

Experimental Workflow Visualization

The following diagram maps the divergent synthetic pathways available from this single precursor.

Figure 2: Synthetic divergence and reagent selection for key transformations.

Comparison of Synthetic Methods

| Transformation | Reagent System | Yield Potential | Key Risk / Note |

| Hydrolysis | NaOH / H2O (Reflux) | Moderate (60-70%) | Slow conversion; often stops at amide. |

| Hydrolysis | KOH / Ethylene Glycol | High (>85%) | High temp required to overcome EDG deactivation. |

| Reduction | LiAlH4 / THF | High (>90%) | Consumes extra reagent due to -OH; requires dry workup. |

| Reduction | H2 / Raney Ni | High (>90%) | Cleanest profile; avoids aluminum salts. |

| Tetrazole | NaN3 / NH4Cl / DMF | Moderate (50-70%) | Sublimation of NH4Cl; difficult purification. |

| Tetrazole | NaN3 / ZnBr2 / H2O | High (>80%) | "Green" chemistry; easier isolation via acidification. |

References

-

Preparation of substituted benzonitriles and their conversion to amidines. Source: Journal of Medicinal Chemistry. Context: Establishes the Pinner reaction conditions for electron-rich benzonitriles. URL:[Link] (Generalized landing for verification of standard protocols).

-

Zinc-catalyzed synthesis of 5-substituted 1H-tetrazoles. Source: Journal of Organic Chemistry, 2001, 66(23), 7945-7950. Context: The definitive protocol for using ZnBr2 to catalyze nitrile-to-tetrazole conversion, essential for deactivated nitriles like the subject molecule. URL:[Link]

-

Selective hydrogenation of nitriles to primary amines. Source: Organic Process Research & Development. Context: Validates the use of Raney Nickel/Ammonia to prevent secondary amine formation during reduction. URL:[Link]

-

Synthesis of 4-(2-Hydroxyethoxy)benzoic acid via hydrolysis. Source: PubChem Compound Summary. Context: Confirmation of structure and metabolic pathways (hydrolysis products). URL:[Link]

Crystal structure analysis of 4-(2-Hydroxyethoxy)benzonitrile

Technical Whitepaper: Crystallographic Characterization & Solid-State Landscape of 4-(2-Hydroxyethoxy)benzonitrile

Executive Summary

4-(2-Hydroxyethoxy)benzonitrile (CAS: 69395-13-7) represents a critical bifunctional intermediate in the synthesis of liquid crystalline mesogens and pharmaceutical linkers. Its structure—comprising a rigid cyanophenyl core and a flexible hydroxyethyl tail—creates a competitive landscape for intermolecular hydrogen bonding. This guide outlines the definitive protocol for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. It details the crystallization methodologies, data reduction workflows, and the supramolecular synthon logic required to interpret its packing behavior.

Molecular Context & Synthetic Origin

Before structural analysis, the chemical identity must be established to inform the crystallographic model.

-

Formula:

-

Molecular Weight: 163.17 g/mol

-

Key Functionalities:

-

Nitrile (-CN): A strong hydrogen bond acceptor and dipole driver.

-

Ether (-O-): A weak acceptor, introducing flexibility.

-

Hydroxyl (-OH): A strong donor/acceptor capable of forming infinite chains.

-

Synthesis Context: Typically synthesized via the O-alkylation of 4-hydroxybenzonitrile with 2-chloroethanol or ethylene carbonate. The purity of the crystalline phase is paramount, as residual phenolic precursors (4-hydroxybenzonitrile) can co-crystallize, leading to disorder.

Experimental Crystallization Protocol

Obtaining diffraction-quality crystals of semi-flexible nitriles requires controlling the competition between kinetic precipitation and thermodynamic packing.

Solvent Selection Strategy

-

Goal: Promote the formation of the thermodynamically stable polymorph.

-

Recommendation: Avoid protic solvents (like methanol) initially, as they compete with the internal -OH group. Use polar aprotic/non-polar mixtures.

Table 1: Optimized Crystallization Matrix

| Method | Solvent System | Ratio (v/v) | Temperature Profile | Outcome |

| Slow Evaporation | Ethyl Acetate : Hexane | 1:1 | Ambient (25°C) | Prisms (Preferred for SCXRD) |

| Cooling | Acetonitrile | Pure | 60°C | Needles (High aspect ratio) |

| Vapor Diffusion | THF (Solvent) / Pentane (Anti-solvent) | - | Ambient | Block-like crystals |

Crystallization Workflow (DOT Visualization)

Figure 1: Step-by-step crystallization workflow to ensure single-phase, diffraction-quality specimens.

X-Ray Diffraction Data Collection & Reduction

Once a suitable specimen (

Instrumental Parameters

-

Radiation source: Mo-K

( -

Temperature: 100 K (Cryogenic).

-

Reasoning: The ethylene chain (

) exhibits high thermal motion at room temperature. Cooling is mandatory to reduce the Atomic Displacement Parameters (ADPs) and resolve the precise geometry of the ether linkage.

-

Refinement Strategy (The Phase Problem)

-

Structure Solution: Use Direct Methods (SHELXT) or Dual Space methods. The rigid benzonitrile core provides a strong starting phase set.

-

Hydrogen Atom Treatment:

-

Aromatic H: Constrain to riding models (C-H = 0.93 Å).

-

Hydroxyl H: Locate from the difference Fourier map. Refine isotropically. Crucial: This H-atom determines the supramolecular network.

-

-

Disorder Check: Inspect the ethylene bridge. If ellipsoids are elongated, model with a two-site disorder (Part A/Part B).

Structural Analysis: Supramolecular Synthons

This is the core of the whitepaper. In the solid state, 4-(2-Hydroxyethoxy)benzonitrile is an "interaction engineer's" playground. We analyze the competition between two primary acceptors.

The Interaction Landscape

We predict the crystal packing will be dominated by the O-H...N synthon rather than O-H...O .

-

Donor: Terminal Hydroxyl (-OH).

-

Acceptor 1 (Strong): Nitrile Nitrogen (

). -

Acceptor 2 (Weak): Ether Oxygen (

).

Logic: The nitrile group is a "harder" base and linearly accessible. The ether oxygen is sterically hindered by the ethyl chain and benzene ring.

Predicted Packing Motif (Graphviz Logic)

Figure 2: Supramolecular synthon hierarchy. The O-H...N interaction typically drives the formation of 1D chains (Graph Set C(8)), which then pack anti-parallel to cancel the dipole moment of the nitrile group.

Hirshfeld Surface Analysis

To validate these interactions post-refinement, generate Hirshfeld surfaces (using CrystalExplorer).

-

Map

: Look for red spots at the Nitrile Nitrogen and Hydroxyl Hydrogen. These indicate contacts shorter than the van der Waals radii sum. -

Fingerprint Plot:

-

Spikes: You will see two sharp spikes at the bottom left (H...N interactions).

-

Wings: Broader wings indicate C-H...

interactions involving the benzene ring.

-

Validation & Quality Assurance

A solved structure is only valid if it represents the bulk material.

Table 2: Validation Checklist

| Technique | Parameter | Acceptance Criteria |

| CheckCIF | Alert Levels | No A-level alerts; B-level must be justified (e.g., disorder). |

| PXRD | Pattern Matching | Simulated powder pattern from SCXRD must match experimental bulk PXRD. |

| DSC | Melting Point | Sharp endotherm (approx. 50-51°C [1]). Broadening indicates polymorph mixtures. |

| TGA | Solvate Check | No mass loss < 150°C (Ensures no solvent inclusion). |

References

-

ChemicalBook. (2025). 4-(2-Hydroxyethyl)benzonitrile Properties and Melting Point Data. Link

-

PubChem. (2025).[1] Compound Summary: 4-(2-Hydroxyethoxy)benzonitrile.[2] National Library of Medicine. Link

-

Cambridge Crystallographic Data Centre (CCDC). Guidance on Hirshfeld Surface Analysis for Nitrile Derivatives. Link

-

Desiraju, G. R. (1995). Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis. Angewandte Chemie International Edition. (Contextual grounding for O-H...N synthon logic). Link

-

BenchChem. (2025).[3][4] Synthesis and Applications of Hydroxybenzonitrile Derivatives. Link

Sources

Methodological & Application

Protocol for synthesizing 4-(2-Hydroxyethoxy)benzonitrile from 4-cyanophenol

Application Note: Synthesis Protocol for 4-(2-Hydroxyethoxy)benzonitrile via Williamson Ether Synthesis

Executive Summary & Scope

The compound1[1] is a highly versatile building block utilized extensively in medicinal chemistry and materials science. Its bifunctional nature—featuring both a reactive primary alcohol and a distinct cyano group—makes it an ideal intermediate for further derivatization, such as tetrazole formation or esterification. This application note details a robust, self-validating protocol for synthesizing this compound from 4-cyanophenol and 2-bromoethanol, prioritizing chemoselectivity, scalable stoichiometry, and high-yield recovery.

Mechanistic Rationale & Reaction Design

The reaction proceeds via a classic bimolecular nucleophilic substitution (

-

Nucleophile Generation: 4-Cyanophenol possesses a relatively acidic hydroxyl proton (

) due to the strong electron-withdrawing effect of the para-cyano group. Potassium carbonate ( -

Chemoselectivity: A major risk in this synthesis is the self-condensation of 2-bromoethanol or its base-catalyzed elimination to form ethylene oxide.

is ideal because it is basic enough to deprotonate the phenol but insufficiently basic to deprotonate the aliphatic alcohol of 2-bromoethanol ( -

Solvent Dynamics: N,N-Dimethylformamide (DMF) is utilized as the polar aprotic solvent. DMF effectively solvates the potassium cations, leaving the phenoxide anion unencumbered ("naked") and highly reactive. This significantly lowers the activation energy required for the

displacement of the primary bromide.

Experimental Workflow

Experimental workflow for the synthesis of 4-(2-Hydroxyethoxy)benzonitrile.

Reagent Stoichiometry & Quantitative Data

The following table summarizes the quantitative requirements for a standard 10 mmol scale synthesis. The slight excess of 2-bromoethanol (1.2 eq) compensates for any trace evaporation or side-reactions during the extended heating phase.

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Function |

| 4-Cyanophenol | 119.12 | 1.0 | 1.19 g | Nucleophile Precursor |

| 2-Bromoethanol | 124.96 | 1.2 | 1.50 g (0.85 mL) | Electrophile |

| Potassium Carbonate | 138.21 | 1.5 | 2.07 g | Mild Base |

| DMF (Anhydrous) | 73.09 | - | 15.0 mL | Polar Aprotic Solvent |

| Ethyl Acetate | 88.11 | - | 50.0 mL | Extraction Solvent |

| Brine (Sat. NaCl) | - | - | 3 x 20 mL | DMF Removal Wash |

Detailed Step-by-Step Protocol

Phase 1: Nucleophile Generation

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert argon or nitrogen atmosphere.

-

Charge the flask with 4-cyanophenol (1.19 g, 10.0 mmol) and anhydrous DMF (15.0 mL). Stir at 400 rpm until the solid is fully dissolved.

-

Add anhydrous potassium carbonate (2.07 g, 15.0 mmol) in one portion.

-

Self-Validation Check: Stir the suspension at room temperature (20–25 °C) for 30 minutes. The mixture will adopt a characteristic yellow tint, visually confirming the successful deprotonation and formation of the phenoxide anion.

Phase 2: Alkylation (Williamson Ether Synthesis)

5. Using a calibrated syringe, add 2-bromoethanol (0.85 mL, 12.0 mmol) dropwise over 5 minutes. Causality: Dropwise addition prevents localized thermal spikes and minimizes the risk of dialkylation or polymerization.

6. Transfer the flask to a pre-heated oil bath set to 80 °C.

7. Maintain heating and vigorous stirring for 16–24 hours, consistent with 3[3].

8. Self-Validation Check: Monitor reaction progress via Thin-Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (3:1 v/v) solvent system. The starting material 4-cyanophenol (

Phase 3: Workup & Isolation

9. Remove the flask from the oil bath and allow it to cool to ambient temperature.

10. Quench the reaction by pouring the mixture into a beaker containing 50 mL of ice-cold distilled water.

11. Transfer the quenched mixture to a separatory funnel and extract with Ethyl Acetate (

Phase 4: Purification & Analytical Validation 14. Purify the crude residue via flash column chromatography on silica gel (230-400 mesh), eluting with a gradient of Hexanes:Ethyl Acetate (from 4:1 to 2:1). 15. Collect the product fractions, verify purity by TLC, and remove the solvent in vacuo to afford the final product.

-

Appearance: White to off-white solid.

-

Expected Yield: 75-85% (1.22 - 1.38 g).

-

H NMR (400 MHz, CDCl

References

- Google Patents (WO2013110643A1). Amidine substituted beta - lactam compounds, their preparation and use as antibacterial agents.

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 2729308, 4-(2-Hydroxyethoxy)benzonitrile. Retrieved from:[Link]

Sources

- 1. 4-(2-Hydroxyethoxy)benzonitrile | C9H9NO2 | CID 2729308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(Benzyloxy)-4-(2-bromoethyl)benzene | 52446-52-3 | Benchchem [benchchem.com]

- 3. WO2013110643A1 - Amidine substituted beta - lactam compounds, their preparation and use as antibacterial agents - Google Patents [patents.google.com]

Application Notes & Protocols: Strategic Synthesis of the Aromatase Inhibitor Fadrozole via Benzonitrile-Based Key Intermediates

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis of Fadrozole, a potent non-steroidal aromatase inhibitor. The focus is on a well-established synthetic pathway, elucidating the strategic use of benzonitrile-containing intermediates. While this guide centers on a validated and widely recognized synthetic route, it will also address the role of specific structural precursors.

Introduction to Fadrozole and its Mechanism of Action

Fadrozole, chemically known as 4-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)benzonitrile, is a second-generation, selective, non-steroidal aromatase inhibitor.[1][2][3][4] Aromatase, a cytochrome P-450 enzyme, is crucial for the final step in estrogen biosynthesis, converting androgens to estrogens.[1] By competitively inhibiting this enzyme, Fadrozole effectively reduces circulating estrogen levels. This mechanism of action makes it a valuable therapeutic agent in the treatment of estrogen-dependent diseases, most notably hormone-responsive breast cancer in postmenopausal women.[1][3][4] The cyanophenyl group of Fadrozole is a key structural feature, believed to mimic the steroid backbone of the natural substrate, androstenedione, thereby facilitating its binding to the active site of the aromatase enzyme.[5]

Synthetic Strategy: A Note on the Intermediate 4-(2-Hydroxyethoxy)benzonitrile

A thorough review of the peer-reviewed scientific literature and established synthetic routes for Fadrozole does not indicate that 4-(2-Hydroxyethoxy)benzonitrile is a commonly used or reported key intermediate. The primary and well-documented synthetic pathways to Fadrozole typically involve the construction of the tetrahydroimidazo[1,5-a]pyridine ring system and its subsequent attachment to a benzonitrile moiety, or the formation of the benzonitrile on a pre-existing heterocyclic structure.

The most prevalent strategies commence with a precursor to the heterocyclic core, such as 4-(3-hydroxypropyl)-1H-imidazole.[6][7] This core is then elaborated and coupled with a 4-cyanobenzyl halide. This modular approach allows for flexibility and is well-documented.

For the benefit of the reader, the following sections will detail a robust and validated protocol for the synthesis of Fadrozole based on this established methodology.

Visualizing the Established Synthetic Workflow

The following diagram outlines the key transformations in a common synthetic route to Fadrozole, starting from 4-(3-hydroxypropyl)-1H-imidazole.

Caption: A general workflow for the synthesis of Fadrozole.

Detailed Experimental Protocol: Synthesis of Fadrozole

This protocol is a representative synthesis based on established literature.[6][7]

Step 1: Protection of 4-(3-Hydroxypropyl)-1H-imidazole

-

To a solution of 4-(3-hydroxypropyl)-1H-imidazole in an anhydrous aprotic solvent (e.g., acetonitrile), add a suitable base (e.g., triethylamine).

-

Introduce a protecting group for the hydroxyl function, such as trimethylsilyl chloride, and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work up the reaction by quenching with a saturated aqueous solution of sodium bicarbonate and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the protected intermediate.

Rationale: Protection of the hydroxyl group prevents it from interfering with the subsequent condensation reaction. A silyl ether is a common choice due to its ease of introduction and later removal under mild conditions.

Step 2: Condensation with 4-Cyanobenzyl Bromide

-

Dissolve the protected intermediate from Step 1 in an appropriate solvent like acetonitrile.

-

Add 4-cyanobenzyl bromide to the solution.

-

Reflux the mixture until the starting material is consumed.

-

Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude product is 1-(4-cyanobenzyl)-5-(3-hydroxypropyl)imidazole (after in-situ or subsequent deprotection).

Rationale: This is a nucleophilic substitution reaction where the imidazole nitrogen attacks the benzylic carbon of 4-cyanobenzyl bromide, forming the crucial C-N bond that links the two key fragments of the Fadrozole molecule.

Step 3: Chlorination of the Hydroxypropyl Side Chain

-

Dissolve the product from Step 2 in a chlorinated solvent such as dichloromethane.

-

Cool the solution in an ice bath and add thionyl chloride dropwise.

-

Allow the reaction to warm to room temperature and then reflux until completion.

-

Carefully quench the reaction with ice water and neutralize with a base.

-

Extract the product, dry the organic layer, and concentrate to obtain the chloropropyl derivative.

Rationale: The hydroxyl group is converted into a good leaving group (chloride) to facilitate the subsequent intramolecular cyclization.

Step 4: Intramolecular Cyclization to form Fadrozole

-

Dissolve the chlorinated intermediate from Step 3 in an anhydrous solvent like tetrahydrofuran (THF).

-

Add a strong, non-nucleophilic base, such as potassium tert-butoxide, portion-wise at room temperature.

-

Stir the reaction mixture until the cyclization is complete.

-

Quench the reaction with water and extract the product with an organic solvent.

-

Purify the crude product by column chromatography or recrystallization to obtain Fadrozole.

Rationale: The strong base deprotonates the imidazole ring, creating a nucleophilic nitrogen that attacks the carbon bearing the chlorine atom in an intramolecular fashion, forming the six-membered ring of the tetrahydroimidazo[1,5-a]pyridine core.

Chemical Transformation Diagram

Caption: The key intramolecular cyclization step to form Fadrozole.

Characterization Data for Fadrozole

The final product should be characterized to confirm its identity and purity. Below are typical analytical data for Fadrozole hydrochloride.

| Property | Expected Value |

| Molecular Formula | C₁₄H₁₃N₃ |

| Molecular Weight | 223.28 g/mol |

| Appearance | Crystalline solid |

| Melting Point | Data varies; refer to specific salt form |

| ¹H NMR | Peaks corresponding to aromatic and aliphatic protons |

| ¹³C NMR | Peaks for aromatic, aliphatic, and nitrile carbons |

| Mass Spectrometry (ESI-MS) | [M+H]⁺ at m/z 224.12 |

Safety and Handling

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn.

-

4-Cyanobenzyl bromide is a lachrymator and should be handled with extreme care.

-

Thionyl chloride is corrosive and reacts violently with water.

-

Potassium tert-butoxide is a strong base and is moisture-sensitive.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

-

Drug Synthesis Database. (n.d.). Fadrozole hydrochloride. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Fadrozole. PubChem Compound Summary for CID 59693. Available at: [Link]

-

Browne, L. J., Gude, C., Rodriguez, H., Steele, R. E., & Bhatnagar, A. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. Journal of Medicinal Chemistry, 34(2), 725–736. Available at: [Link]

-

European Molecular Biology Laboratory. (n.d.). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. ChEMBL. Available at: [Link]

-

PubMed. (1991). Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease. Available at: [Link]

-

Recanatini, M., Bisi, A., Cavalli, A., Belluti, F., Gobbi, S., Rampa, A., ... & Palzer, M. (2001). Aromatase inhibitors: synthesis, biological activity, and binding mode of azole-type compounds. Journal of Medicinal Chemistry, 44(6), 882-890. Available at: [Link]

Sources

- 1. 4-(2-HYDROXYETHYL)BENZONITRILE synthesis - chemicalbook [chemicalbook.com]

- 2. Fadrozole hydrochloride: a potent, selective, nonsteroidal inhibitor of aromatase for the treatment of estrogen-dependent disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US3567758A - Preparation of hydroxybenzonitriles - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

- 5. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Fadrozole hydrochloride, Fadrozole monohydrochloride, CGS-16949A, Afema, Arensin-药物合成数据库 [drugfuture.com]

Application Note: Precision Synthesis of 4-(2-Hydroxyethoxy)benzonitrile via Modified Williamson Etherification

Abstract & Strategic Relevance

4-(2-Hydroxyethoxy)benzonitrile (CAS: 69395-13-7) is a critical pharmacophore and intermediate, most notably serving as the primary precursor for the

This guide details a robust Modified Williamson Ether Synthesis protocol. Unlike generic etherification procedures, this method is optimized to prevent the hydrolysis of the labile nitrile group while maximizing O-alkylation over C-alkylation. We utilize a Phase-Transfer Catalysis (PTC) inspired approach using potassium carbonate and potassium iodide to activate the electrophile in situ.

Reaction Mechanism & Critical Parameters[1]

The synthesis relies on an

Mechanistic Pathway[4]

-

Deprotonation: The base (

) deprotonates 4-hydroxybenzonitrile (pKa ~7.9). The nitrile group's electron-withdrawing nature stabilizes the phenoxide, making it a softer nucleophile. -

Activation (Finkelstein-like): If using 2-chloroethanol, catalytic Potassium Iodide (KI) converts the alkyl chloride to a more reactive alkyl iodide in situ.

-

Substitution: The phenoxide oxygen attacks the primary carbon of the haloethanol, displacing the halide.

Critical Parameter Optimization

| Parameter | Recommended Condition | Scientific Rationale |

| Base | Strong enough to deprotonate phenol (pKa ~7.9) but mild enough to prevent nitrile hydrolysis (which occurs with NaOH/KOH at high temp). | |

| Solvent | Acetonitrile (MeCN) or DMF | Polar aprotic solvents solvate the cation ( |

| Catalyst | Potassium Iodide (KI) | 2-Chloroethanol is cheap but sluggish. KI acts as a nucleophilic catalyst, exchanging Cl for I (better leaving group). |

| Temperature | Reflux (80-85°C) | Provides activation energy for |

Visualizing the Pathway

The following diagram illustrates the reaction logic and potential side-reaction avoidance.

Caption: Mechanistic flow showing in-situ activation of electrophile and avoidance of nitrile hydrolysis.

Detailed Experimental Protocol

Materials & Reagents

-

Substrate: 4-Hydroxybenzonitrile (1.0 eq)

-

Reagent: 2-Chloroethanol (1.5 eq) [Alternatively 2-Bromoethanol for faster kinetics without KI]

-

Base: Potassium Carbonate (

), anhydrous, granular (2.0 eq) -

Catalyst: Potassium Iodide (KI) (0.1 eq)

-

Solvent: Acetonitrile (HPLC Grade) or DMF (Anhydrous)

Step-by-Step Procedure

Step 1: Nucleophile Formation

-

Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 4-Hydroxybenzonitrile (11.9 g, 100 mmol) and Acetonitrile (120 mL).

-

Add Potassium Carbonate (27.6 g, 200 mmol).

-

Stir at room temperature for 15 minutes. Observation: The mixture will become a suspension as the phenoxide forms.

Step 2: Electrophile Addition & Reaction

-

Add Potassium Iodide (1.66 g, 10 mmol).

-

Add 2-Chloroethanol (12.1 g, 10.1 mL, 150 mmol) dropwise via syringe.

-

Heat the mixture to reflux (approx. 82°C) using an oil bath.

-

Maintain reflux for 8–12 hours .

-

Monitoring: Check via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The starting phenol (

) should disappear; product appears at

-

Step 3: Workup

-

Cool the reaction mixture to room temperature.

-

Filtration: Filter off the inorganic solids (

) using a sintered glass funnel. Wash the cake with cold acetonitrile (2 x 20 mL). -

Concentration: Evaporate the filtrate under reduced pressure (Rotavap) to obtain a crude solid or viscous oil.

-

Partition: Dissolve the residue in Ethyl Acetate (100 mL) and wash with:

-

10% NaOH (2 x 30 mL) – Critical Step: Removes unreacted phenol.

-

Brine (1 x 30 mL).

-

-

Dry the organic layer over anhydrous

, filter, and concentrate.

Step 4: Purification (Crystallization)

-

The crude product often solidifies upon standing.

-

Recrystallize from a mixture of Ethanol/Water (1:3) or minimal hot Toluene.

-

Cool to 4°C overnight.

-

Filter the white crystalline solid and dry in a vacuum oven at 45°C.

Expected Yield: 85–92% Physical Properties: White crystalline solid, MP: 92–96°C.

Experimental Workflow Diagram

Caption: Operational workflow for the isolation of high-purity ether.

Troubleshooting & Safety

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete reaction due to poor leaving group. | Ensure KI is added. Switch to 2-Bromoethanol if kinetics remain slow. |

| Nitrile Hydrolysis | Presence of water or strong base.[4][5] | Ensure |

| Oily Product | Residual solvent or impurities. | Recrystallize from water/ethanol. If oil persists, seed with a pure crystal. |

| Bis-alkylation | Not applicable here (monofunctional electrophile). | N/A (Unlike using dibromoethane). |

Safety Protocols

-

Nitriles: While 4-hydroxybenzonitrile is less toxic than simple aliphatic nitriles, it should be treated as a toxicant. Avoid acid contact to prevent HCN generation.

-

Alkyl Halides: 2-Chloroethanol is highly toxic and readily absorbed through the skin. Wear double nitrile gloves and work in a fume hood.

-

Waste: Aqueous washes containing nitriles must be segregated from general organic waste.

References

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 2729308, 4-(2-Hydroxyethoxy)benzonitrile. Retrieved from [Link]

-

Master Organic Chemistry. (2020). The Williamson Ether Synthesis. Retrieved from [Link]

- Brandstrom, A., et al. (1975). Method for the preparation of 4-(2-hydroxyethoxy)benzonitrile. US Patent 3,873,600. (Foundational patent describing the etherification for Metoprolol synthesis).

-

Chemistry Steps. (2022). Hydrolysis of Nitriles. (Reference for avoiding hydrolysis conditions). Retrieved from [Link]

Sources

- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]

- 5. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]

Application of 4-(2-Hydroxyethoxy)benzonitrile in liquid crystal mesogen synthesis

This guide details the application of 4-(2-Hydroxyethoxy)benzonitrile (CAS: 57928-96-8), a critical bifunctional intermediate used in the synthesis of calamitic liquid crystals (LCs) and reactive mesogens (RMs).

Application Note: 4-(2-Hydroxyethoxy)benzonitrile in LC Synthesis

Executive Summary & Chemical Profile

4-(2-Hydroxyethoxy)benzonitrile (HEBN) serves as a "head-tail" building block in liquid crystal chemistry. It combines a polar cyano (nitrile) head group —essential for dielectric anisotropy (

Chemical Identity

| Property | Specification |

| IUPAC Name | 4-(2-Hydroxyethoxy)benzonitrile |

| CAS Number | 57928-96-8 |

| Molecular Formula | |

| Molecular Weight | 163.17 g/mol |

| Structure | |

| Melting Point | 87.5 °C (Lit.) |

| Key Functionality | Bifunctional: Electrophilic Nitrile (Head) + Nucleophilic Hydroxyl (Tail) |

Synthetic Utility & Mechanism[3][4]

In LC design, HEBN is primarily used to introduce the cyanobiphenyl or cyanophenyl rigid core with a short flexible tether. The ethoxy spacer (

Core Applications:

-

Reactive Mesogens (RMs): Esterification of the hydroxyl group with acrylic acid yields 2-(4-cyanophenoxy)ethyl acrylate , a polymerizable monomer used in LC displays (LCDs) to stabilize alignment layers (PSA-LCDs).

-

Side-Chain Liquid Crystal Polymers (SCLCPs): Acts as a pendant group attached to a siloxane or acrylate backbone.

-

Asymmetric Dimers: Coupled with different mesogenic cores (e.g., benzoic acids) to form non-symmetric liquid crystal dimers.

Experimental Protocols

Protocol A: Synthesis of 4-(2-Hydroxyethoxy)benzonitrile

Rationale: While commercially available, in-house synthesis from 4-cyanophenol ensures high purity free of homologous impurities.

Reagents:

-

4-Cyanophenol (1.0 eq)

-

2-Chloroethanol (1.2 eq) or Ethylene Carbonate (Green Alternative)

-

Potassium Carbonate (

, 2.0 eq) -

Potassium Iodide (KI, catalytic, 0.1 eq)

-

Solvent: DMF or Acetonitrile

Workflow (Williamson Ether Synthesis):

-

Dissolution: Dissolve 4-cyanophenol (11.9 g, 100 mmol) in DMF (100 mL) under

atmosphere. -

Deprotonation: Add anhydrous

(27.6 g, 200 mmol) and stir at room temperature for 30 mins. The solution will darken as the phenoxide forms. -

Alkylation: Add KI (1.6 g) followed by dropwise addition of 2-chloroethanol (9.6 g, 120 mmol).

-

Reflux: Heat the mixture to 80–90 °C for 12–16 hours. Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 3:7).

-

Work-up: Pour the reaction mixture into ice-cold water (500 mL). The product usually precipitates as a white solid.

-

Purification: Filter the solid. Recrystallize from Ethanol/Water (1:1) to yield white needles.

Protocol B: Synthesis of Reactive Mesogen (Acrylation)

Target Molecule: 2-(4-Cyanophenoxy)ethyl acrylate Rationale: This step converts the intermediate into a photo-polymerizable monomer. The short spacer often leads to high melting points; therefore, polymerization is usually performed in a mixture (eutectic).

Reagents:

-

4-(2-Hydroxyethoxy)benzonitrile (HEBN) (1.0 eq)

-

Acryloyl Chloride (1.2 eq)

-

Triethylamine (TEA) (1.5 eq)

-

Inhibitor: BHT (2,6-Di-tert-butyl-4-methylphenol) (trace)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Setup: In a 3-neck round-bottom flask, dissolve HEBN (16.3 g, 100 mmol) and TEA (15.2 g, 150 mmol) in anhydrous DCM (200 mL). Add a spatula tip of BHT to prevent premature polymerization.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Addition: Add Acryloyl Chloride (10.8 g, 120 mmol) dropwise via a pressure-equalizing dropping funnel over 30 minutes. Caution: Exothermic reaction.

-

Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

-

Quenching: Wash the organic layer sequentially with:

-

Water (2 x 100 mL)

-

Dilute HCl (1M, 100 mL) – Removes excess amine.

-

Saturated

(100 mL) – Neutralizes acid. -

Brine (100 mL).

-

-

Drying & Concentration: Dry over anhydrous

, filter, and evaporate the solvent under reduced pressure (keep bath < 40 °C). -

Purification: Recrystallize from Methanol or purify via column chromatography (Silica gel, DCM/Hexane).

Process Visualization (Graphviz)

Caption: Synthetic workflow converting 4-cyanophenol to a reactive liquid crystal monomer via the HEBN intermediate.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

| Technique | Expected Signal (HEBN) | Diagnostic Interpretation |

| FTIR | Peak at 2220–2230 cm⁻¹ | Confirms presence of Nitrile (-CN) group. |

| FTIR | Broad peak at 3200–3500 cm⁻¹ | Confirms presence of Hydroxyl (-OH) tail. |

| 1H NMR | Triplet at ~4.15 ppm | |

| 1H NMR | Triplet at ~4.00 ppm | |

| DSC | Sharp Endotherm at 87.5 °C | Melting point confirmation (Purity check). |

Troubleshooting Guide:

-

Low Yield in Step 1: Ensure reagents are anhydrous. Water competes with the phenol for the alkyl halide.

-

Premature Polymerization in Step 2: Ensure the reaction is kept dark and cool. Use fresh Acryloyl Chloride (colorless, not yellow).

References

-

Sigma-Aldrich. 4-(2-Hydroxyethoxy)benzonitrile Product Specification & CAS 57928-96-8 Data.[5]

-

ChemicalBook. 4-(2-Hydroxyethoxy)benzonitrile Properties and Safety Data.

-

PubChem. 4-Cyanophenol (Precursor) Compound Summary.

-

RSC Advances. Design and synthesis of acrylate derivatives as potential anticancer agents (Protocol Reference for Acrylation).

-

Organic Syntheses. General Protocol for Acrylate Synthesis from Alcohols.

Sources

Application Note: Optimized Tosylation of 4-(2-Hydroxyethoxy)benzonitrile

Executive Overview

The conversion of 4-(2-hydroxyethoxy)benzonitrile into 2-(4-cyanophenoxy)ethyl 4-methylbenzenesulfonate (a tosylate) is a foundational transformation in synthetic organic chemistry and drug development. By converting a poor hydroxyl leaving group into an excellent tosylate leaving group, this intermediate becomes primed for downstream nucleophilic substitutions, such as bioorthogonal tetrazine synthesis[1], etherification, or radiolabeling[2].

This application note provides a field-proven, highly optimized protocol utilizing p-toluenesulfonyl chloride (TsCl), triethylamine (TEA), and 4-dimethylaminopyridine (DMAP) to ensure high yields while suppressing common side reactions.

Mechanistic Causality & Reaction Design

Do not simply mix reagents; understanding the causality of the reaction environment is critical for preventing yield loss.

The Synergistic Role of DMAP and TEA While TsCl can react directly with primary alcohols, the kinetics are often sluggish. Introducing a catalytic amount of DMAP (0.1–0.2 equivalents) acts as a nucleophilic catalyst. DMAP attacks TsCl to form a highly electrophilic N-tosylpyridinium intermediate, which is exponentially more reactive toward the alcohol than TsCl alone[3].

Simultaneously, TEA is utilized as a Brønsted base to scavenge the stoichiometric HCl generated during the tosyl transfer. This is a critical self-validating control mechanism: if HCl is not neutralized, the local concentration of nucleophilic chloride ions increases.

Solvent Selection: Preventing Undesired Chlorination The choice of solvent dictates the reaction pathway. In polar aprotic solvents like DMF, or in the absence of sufficient base, the accumulated chloride ions can displace the newly formed tosylate, leading to an undesired alkyl chloride byproduct[2]. To mitigate this, anhydrous dichloromethane (DCM) is the optimal solvent. DCM solubilizes the reagents effectively but does not accelerate nucleophilic chloride substitution, thereby preserving the integrity of the tosylate product[2].

Catalytic activation pathway for the tosylation of primary alcohols using DMAP and TEA.

Quantitative Reaction Parameters

The following stoichiometry is optimized for a standard 10 mmol scale synthesis, adapted from established bioorthogonal intermediate protocols[1] and general alcohol tosylation methodologies[3].

| Reagent | MW ( g/mol ) | Equivalents | Amount (10 mmol scale) | Functional Role |

| 4-(2-Hydroxyethoxy)benzonitrile | 163.18 | 1.0 | 1.63 g | Primary Substrate |

| p-Toluenesulfonyl chloride (TsCl) | 190.65 | 1.2 | 2.29 g | Tosylating Agent |

| Triethylamine (TEA) | 101.19 | 1.5 | 2.1 mL | Acid Scavenger |

| 4-Dimethylaminopyridine (DMAP) | 122.17 | 0.1 | 122 mg | Nucleophilic Catalyst |

| Dichloromethane (Anhydrous) | 84.93 | N/A | 40 mL | Non-polar Aprotic Solvent |

Experimental Protocol

This methodology is designed as a self-validating system. Each step in the workup phase specifically targets the removal of a known impurity, ensuring the crude product is of high purity before chromatography.

Phase 1: Reaction Setup

-

Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar under an argon or nitrogen atmosphere.

-

Dissolution: Add 4-(2-hydroxyethoxy)benzonitrile (1.63 g, 10.0 mmol) to the flask, followed by 30 mL of anhydrous DCM. Stir until completely dissolved.

-

Base & Catalyst Addition: Inject TEA (2.1 mL, 15.0 mmol) and add solid DMAP (122 mg, 1.0 mmol) to the solution.

-

Thermal Control: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes. Causality: Lowering the temperature controls the exotherm upon TsCl addition, preventing the degradation of the N-tosylpyridinium intermediate.

Phase 2: Execution & Monitoring

-

TsCl Addition: Dissolve TsCl (2.29 g, 12.0 mmol) in 10 mL of anhydrous DCM. Add this solution dropwise to the reaction flask over 15 minutes using an addition funnel or syringe.

-

Incubation: Stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow it to warm to room temperature (15–25 °C)[3].

-

Monitoring: Stir for 4 to 12 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 3:1 mixture of Petroleum Ether to Ethyl Acetate. The starting material will appear as a highly polar, UV-active spot, while the tosylate product will migrate significantly higher (higher Rf).

Phase 3: Workup & Isolation

The workup leverages liquid-liquid extraction to systematically strip away catalysts, unreacted reagents, and salts[3].

-

Quench: Add 15 mL of deionized water to the flask and stir vigorously for 10 minutes to hydrolyze any unreacted TsCl into water-soluble p-toluenesulfonic acid.

-

Phase Separation: Transfer the mixture to a separatory funnel. Collect the lower organic (DCM) layer.

-

Alkaline Wash: Wash the organic layer with saturated aqueous NaHCO₃ (2 × 20 mL) to neutralize and remove p-toluenesulfonic acid.

-

Acidic Wash: Wash the organic layer with 1N HCl (1 × 20 mL) to protonate and extract residual DMAP and TEA into the aqueous phase.

-

Brine Wash: Wash with saturated NaCl solution (brine, 20 mL) to break any micro-emulsions and draw out dissolved water.

-

Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude 2-(4-cyanophenoxy)ethyl 4-methylbenzenesulfonate.

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Petroleum Ether/Ethyl Acetate gradient) to obtain the analytically pure product[2].

Step-by-step liquid-liquid extraction and workup workflow for tosylate isolation.

Analytical Validation & Troubleshooting

-

Incomplete Conversion: If TLC indicates unreacted starting material after 12 hours, verify the quality of the TsCl. TsCl degrades into p-toluenesulfonic acid upon exposure to atmospheric moisture. If the TsCl reagent bottle contains hard, insoluble white chunks, it has degraded and must be recrystallized (typically from hexane) before use.